![molecular formula C20H20N2O2 B2648535 3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-13-5](/img/structure/B2648535.png)

3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

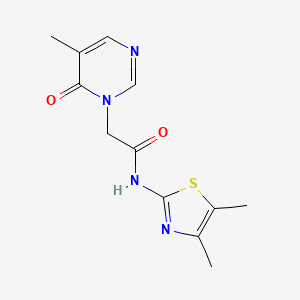

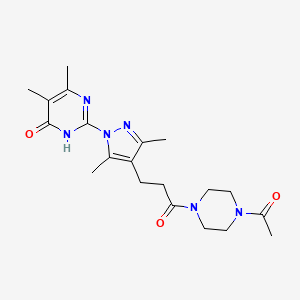

3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as Methyl-3Q, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

A study conducted by Largani et al. (2017) explored the synthesis and antibacterial efficacy of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed through a molecular hybridization approach. These compounds were synthesized using benzohydrazide derivatives and 9-phenylfuro[3,4-b]quinoline-1,3-diones, facilitated by an Et3N catalyst. This eco-friendly method resulted in excellent yields and simple separation processes. Notably, compound 9a demonstrated significant in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) highlighting its potential as an effective antibacterial agent (Largani, Imanzadeh, Zahri, Noroozi Pesyan, & Şahin, 2017).

Anti-fibrosis and Anti-metastatic Potential

Research by Kim et al. (2008) on the pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, revealed its suppressive effects on renal and hepatic fibrosis. Additionally, it demonstrated anti-metastatic effects in a breast cancer-bearing mouse model. The study highlighted IN-1130's favorable pharmacokinetic profile across several species and its high oral bioavailability in dogs and monkeys, suggesting its therapeutic potential as an oral anti-fibrotic drug (Kim et al., 2008).

Ethylene Oligomerization Catalysts

A study by Wang, Shen, & Sun (2009) introduced nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives. These complexes showed promising activities as catalysts in ethylene oligomerization, achieving good to high yields. The research not only provides insights into the design of efficient catalysts for industrial processes but also underscores the versatility of quinoline derivatives in catalysis (Wang, Shen, & Sun, 2009).

Antimicrobial Screening

Idrees et al. (2020) synthesized a series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were subsequently evaluated for their in vitro antibacterial activity. This research not only expands the chemical diversity of antimicrobial agents but also emphasizes the significance of quinoline derivatives in developing new therapeutic options (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

properties

IUPAC Name |

3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-4-3-5-16(10-13)19(23)21-9-8-17-12-15-7-6-14(2)11-18(15)22-20(17)24/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFBKZFXQNASDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648458.png)

![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)

![(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2648463.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2648472.png)

![5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2648475.png)